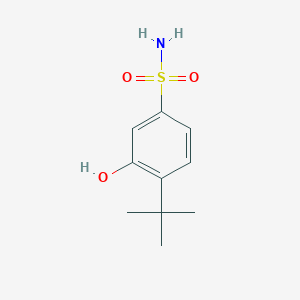
2-(2,5-Difluoro-benzyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and ®-piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2,5-difluorobenzyl chloride is reacted with ®-piperazine under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch or continuous mode.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Nucleophiles: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE involves its interaction with molecular targets such as receptors or enzymes. The difluorobenzyl group may enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,4-DIFLUORO-BENZYL)-PIPERAZINE: Similar structure with different fluorine substitution pattern.
®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE: Another isomer with fluorine atoms at different positions.
®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE: Chlorine atoms instead of fluorine atoms.
Uniqueness
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H14F2N2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-[(2,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2 |
InChI-Schlüssel |
KMILWZSOMDFKSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)CC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















